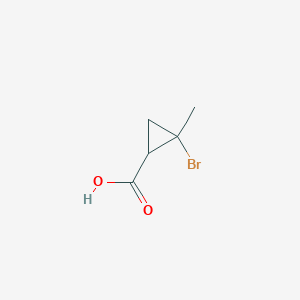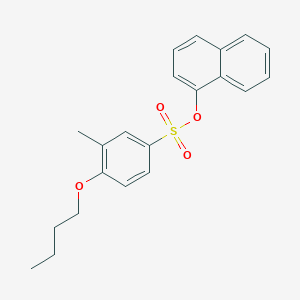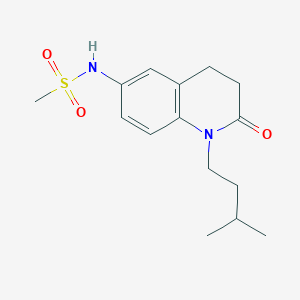
Ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate” is a chemical compound with the empirical formula C23H21NO6 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The crystal structure of this compound has been studied . The compound is triclinic with a = 7.624 (4) Å, b = 9.197 (5) Å, c = 15.058 (5) Å, α = 94.13 (3)°, β = 102.27 (3)°, γ = 106.72 (3)°, V = 977.9 (8) Å .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 291.37 . The compound’s InChI key is AIKLQCJSBQOIDZ-UHFFFAOYSA-N .Applications De Recherche Scientifique
Anticancer Potential
Ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate has been explored for its anticancer properties, particularly in overcoming drug resistance in cancer cells. A study by Das et al. (2009) demonstrated that its analogue, ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, shows low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells. It is particularly effective in killing drug-resistant cancer cells, suggesting its promise as a treatment for cancers with multiple drug resistance through the induction of apoptosis Das et al., 2009.
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of related compounds provides insights into the chemical versatility and potential applications of this compound. Dmitriev et al. (2011) reported on the three-component condensation of 1H-pyrrol-2,3-diones with acetonitriles and dimedone, leading to the formation of related chromene derivatives. The crystal and molecular structure of one such derivative was elucidated, contributing to our understanding of the compound's chemical behavior Dmitriev et al., 2011.
Medicinally Promising Derivatives
The compound and its derivatives have also been the focus of synthetic efforts aimed at creating medicinally promising molecules. Boominathan et al. (2011) described an efficient, one-pot synthesis method for producing derivatives with potential medicinal applications through a Michael addition-cyclization reaction. These derivatives were characterized using spectral and X-ray methods, highlighting the compound's utility as a precursor to various bioactive molecules Boominathan et al., 2011.
Antimicrobial Activity
The potential for antimicrobial applications has been explored, with derivatives of the compound showing promise. Ghashang et al. (2013) synthesized a series of derivatives via a solvent-free condensation process, employing pentafluorophenylammonium triflate as a catalyst. These derivatives demonstrated in vitro antimicrobial activity against various bacterial and fungal strains, suggesting the compound's utility in developing new antimicrobial agents Ghashang et al., 2013.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-5-26-14-9-7-13(8-10-14)17-18-15(24)11-22(3,4)12-16(18)28-20(23)19(17)21(25)27-6-2/h7-10,17H,5-6,11-12,23H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGMHHFDAFMFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)OC(=C2C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2801342.png)
![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2801343.png)
![4-(3-Methylphenyl)-2-[(pyridin-4-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2801346.png)


![2-(Methoxycarbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2801351.png)
![Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2801353.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2801355.png)



![N-(4-methoxyphenyl)-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2801362.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2801364.png)